molecular formula C17H14O4 B191122 7,8-Dimethoxyflavone CAS No. 65548-54-1

7,8-Dimethoxyflavone

Cat. No. B191122
CAS RN: 65548-54-1
M. Wt: 282.29 g/mol
InChI Key: KJRQQECDVUXBCO-UHFFFAOYSA-N
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Scientific Research Applications

  • Cytotoxicity against Cancer Cells : Structural modifications of compounds related to 7,8-Dimethoxyflavone have demonstrated cytotoxic effects against HepG2 and T47D cell lines, suggesting potential for cancer treatment (Yenjai et al., 2009).

  • Anti-inflammatory Activity : 7,8-Dimethoxyflavone exhibited comparable anti-inflammatory effects to aspirin in a rat paw edema model, indicating potential for treating inflammation (Panthong et al., 1989).

  • Microbial Metabolism : Microbial transformation of 7,8-Dimethoxyflavone by fungi like Mucor ramannianus and Aspergillus flavus has yielded various metabolites, revealing insights into the metabolic pathways of this compound (Herath et al., 2009).

  • Antidiabetic and Hypolipidemic Effects : In diabetic rat models, 7,8-Dimethoxyflavone significantly reduced blood sugar levels and improved lipid profiles, suggesting its utility in managing diabetes and associated dyslipidemia (Xie et al., 2019).

  • Anti-invasive Activity : Certain derivatives of 7,8-Dimethoxyflavone have shown anti-invasive properties in human mammary carcinoma cells, indicating potential in cancer therapy (Parmar et al., 1994).

  • Pharmacokinetics and Tissue Distribution : Studies on the pharmacokinetics and tissue distribution of 7,8-Dimethoxyflavone in mice have provided critical information for evaluating its therapeutic potential in vivo (Bei & An, 2016).

  • Neurogenesis and Antidepressant Effects : A synthetic derivative of 7,8-Dimethoxyflavone has shown potent antidepressant effects and the ability to promote neurogenesis, indicating potential for treating depression and other neurological disorders (Liu et al., 2010).

  • Antinociceptive Effects : Certain dimethoxy flavones, including 7,8-Dimethoxyflavone, have demonstrated significant antinociceptive effects in mice, suggesting potential for pain management (Pandurangan et al., 2014).

  • Application in Chemoprevention : 7,8-Dimethoxyflavone has shown high tissue accumulation and limited metabolism in a fish model, indicating its potential as a chemopreventive molecule (Tsuji et al., 2006).

  • Drug Interaction Potential : Continuous ingestion of 7,8-Dimethoxyflavone may influence the expression of liver enzymes, affecting the metabolism of drugs like midazolam (Ochiai et al., 2018).

Safety And Hazards

properties

IUPAC Name

7,8-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRQQECDVUXBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351009
Record name 7,8-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxyflavone

CAS RN

65548-54-1
Record name 7,8-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
726
Citations
F Ferreres, FAT Barberan, F Tomas - Phytochemistry, 1985 - Elsevier
From the extracts of Thymus membranaceus subsp. membranaceus, the new naturally occurring 5,6,4′-trihydroxy-7,8-dimethoxyflavone (thymusin), has been isolated and identified. …
Number of citations: 0 www.sciencedirect.com
T Horie, M Tsukayama, M Masumura… - Bulletin of the …, 1979 - journal.csj.jp
5,2′-Dihydroxy-6,8-dimethoxyflavone, which had been proposed as the structure of skullcapflavone I isolated from Scutellaria baicalensis Georgi, was synthesized from 2-hydroxy-3,5,6…
Number of citations: 0 www.journal.csj.jp
M Sachdeva - Pharma Science Monitor, 2011 - pharmasm.com
Andrographis paniculata was analyzed against Plasmodium berghei infection, propagated in Balb/c mice by injecting 1x10 5–1x10 7 parasitised red blood cells in citrate saline. Results …
Number of citations: 0 pharmasm.com
W Herath, J Rakel Mikell… - Natural Product …, 2009 - Taylor & Francis
Microbial transformation of 7,8-dimethoxyflavone (1) by Mucor ramannianus produced five metabolites: 7,8-dimethoxy-4′-hydroxyflavone (2), 3′,4′-dihydroxy-7,8-dimethoxyflavone (…
Number of citations: 0 www.tandfonline.com
RJ Grayer, NC Veitch - Phytochemistry, 1998 - Elsevier
The major vacuolar flavonoid of a greenhouse-grown plant of Becium grandiflorum has been identified as the 8-O-glucoside of isothymusin (5,8,4′-trihydroxy-6,7-dimethoxyflavone), …
Number of citations: 0 www.sciencedirect.com
C Xu, ZT Wang - Yao xue xue bao= Acta pharmaceutica Sinica, 2011 - europepmc.org
To investigate the chemical constituents of the roots of Andrographis paniculata, 28 compounds were isolated and identified from the 80% ethanol extract. There are 20 flavonoids: 5, 5'-…
Number of citations: 0 europepmc.org
QT Han, K Xiao, Y Cai, SJ Dai - Zhongguo Zhong yao za zhi …, 2017 - europepmc.org
By means of preparative HPTLC and column chromatography over silica gel and Sephadex LH-20, nineteen flavonoids were isolated and purified from the whole plants of Scutellaria …
Number of citations: 0 europepmc.org
LL Jing, XF Fan, PC Fan, L He, ZP Jia - … Crystallographica Section E …, 2013 - scripts.iucr.org
The title compound (systematic name: 5,6-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one), C17H14O6, is a flavone that was isolated from the petroleum ether-soluble fraction of the …
Number of citations: 0 scripts.iucr.org
W Herath, JR Mikell, IA Khan - Planta Medica, 2009 - thieme-connect.com
A Phase 2 clinical trial with Black Cohosh and Red Clover was conceived in 2000 within our UIC/NIH Center for Botanical Dietary Supplement Research on Womenʼs Health. Prior to …
Number of citations: 0 www.thieme-connect.com
T Horie, M Tsukayama, H Kourai… - Journal of medicinal …, 1986 - ACS Publications
OH easily converted into the diacetates 7a-k. The diacetates 7 were demethylated with anhydrous aluminum chloride in acetonitrile and subsequently hydrolyzed with hydrochloric acid …
Number of citations: 0 pubs.acs.org

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